molecular formula C16H17ClN4O4S B10905931 2-[(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)amino]-2-oxoethyl 4-chloro-1-methyl-1H-pyrazole-3-carboxylate

2-[(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)amino]-2-oxoethyl 4-chloro-1-methyl-1H-pyrazole-3-carboxylate

Cat. No.: B10905931
M. Wt: 396.8 g/mol
InChI Key: YLNRGXKTRHJZDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)amino]-2-oxoethyl 4-chloro-1-methyl-1H-pyrazole-3-carboxylate is a complex organic compound that features a benzothiazole ring fused with a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)amino]-2-oxoethyl 4-chloro-1-methyl-1H-pyrazole-3-carboxylate typically involves the reaction of 5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazole with 4-chloro-1-methyl-1H-pyrazole-3-carboxylic acid. The reaction is facilitated by the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in the presence of a base like triethylamine .

Industrial Production Methods

large-scale synthesis would likely involve optimization of the reaction conditions to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, derivatives of this compound have been studied for their potential as enzyme inhibitors. The benzothiazole and pyrazole rings are known to interact with biological targets, making this compound a candidate for drug development .

Medicine

Medicinally, this compound and its derivatives have shown promise in the treatment of various diseases, including cancer and infectious diseases. Their ability to inhibit specific enzymes and pathways makes them potential therapeutic agents .

Industry

In the industrial sector, this compound is used in the development of new materials with unique properties. Its structural features contribute to the stability and functionality of polymers and other advanced materials .

Mechanism of Action

The mechanism of action of 2-[(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)amino]-2-oxoethyl 4-chloro-1-methyl-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The benzothiazole ring can bind to metal ions, while the pyrazole ring can interact with enzyme active sites. These interactions disrupt normal cellular processes, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

  • **2-[(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)amino]-2-oxoethyl 4-chloro-1-methyl-1H-pyrazole-3-carboxylate
  • **this compound

Uniqueness

This compound is unique due to the combination of benzothiazole and pyrazole rings, which confer distinct chemical and biological properties. The presence of both rings allows for diverse interactions with biological targets, making it a valuable compound in drug discovery and development.

Properties

Molecular Formula

C16H17ClN4O4S

Molecular Weight

396.8 g/mol

IUPAC Name

[2-[(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)amino]-2-oxoethyl] 4-chloro-1-methylpyrazole-3-carboxylate

InChI

InChI=1S/C16H17ClN4O4S/c1-16(2)4-9-13(10(22)5-16)26-15(18-9)19-11(23)7-25-14(24)12-8(17)6-21(3)20-12/h6H,4-5,7H2,1-3H3,(H,18,19,23)

InChI Key

YLNRGXKTRHJZDY-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(=O)C1)SC(=N2)NC(=O)COC(=O)C3=NN(C=C3Cl)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.